molecular formula C11H11ClO B2485590 2-(3-Chlorophenyl)-1-cyclopropylethan-1-one CAS No. 1175698-01-7

2-(3-Chlorophenyl)-1-cyclopropylethan-1-one

Cat. No. B2485590
CAS RN: 1175698-01-7
M. Wt: 194.66
InChI Key: QTMRXMWRDKJQEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound "2-(3-Chlorophenyl)-1-cyclopropylethan-1-one" can be synthesized through various methods, including palladium(II)-catalyzed cyclopropanation of simple allyloxy and allylamino compounds with diazomethane in the presence of bis(benzonitrile)palladium dichloride, leading to cyclopropanes in high yields (Tomilov et al., 1990). Additionally, reactions involving 1-cyclopropyl-2-arylethanones with allenic esters under TMSOTf mediation have been reported to synthesize dihydrofuro[2,3-h]chromen-2-one derivatives (Shi et al., 2007).

Molecular Structure Analysis

The molecular structure and characteristics of cyclopropane derivatives, including those similar to "this compound," have been extensively studied. X-ray crystallography has been used to investigate the absolute molecular configuration, revealing intermolecular hydrogen bonds and specific configurations of methyl and chlorophenyl groups (Wu et al., 2015).

Chemical Reactions and Properties

Cyclopropanation reactions, particularly involving electron-deficient alkenes with dichloromethane as the methylene source, have been explored. These reactions proceed in good to excellent yields under mild conditions, showcasing the cyclopropyl group's significance in medicinal chemistry (Teye-Kau et al., 2023).

Physical Properties Analysis

Research into the physical properties of cyclopropane derivatives, such as "this compound," often focuses on their reactivity and stability under various conditions. The strain in small rings like cyclopropane can significantly influence these properties, making them highly reactive and versatile building blocks for organic synthesis (Meijere et al., 2000).

Chemical Properties Analysis

The chemical properties of compounds similar to "this compound" include their ability to undergo various reactions, such as cycloadditions with tetracyanoethylene to produce cyclobutane or vinylcyclopentane derivatives. These reactions demonstrate the versatility of cyclopropyl-substituted ethylenes in organic synthesis (Nishida et al., 1991).

properties

IUPAC Name

2-(3-chlorophenyl)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMRXMWRDKJQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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